(1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol
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Overview
Description
(1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol is a chiral compound with a unique structure that includes a cyclopropylmethyl group attached to an amino group, which is further connected to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and cyclopropylmethylamine.
Reductive Amination: Cyclohexanone undergoes reductive amination with cyclopropylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
(1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group enhances its binding affinity and specificity towards these targets, leading to the desired biological effects. The compound may modulate the activity of neurotransmitters or inhibit specific enzymes, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
Cyclopropylmethylamine: A simpler compound with a similar functional group but lacking the cyclohexanol ring.
Cyclohexanol: A related compound with a hydroxyl group but without the amino and cyclopropylmethyl groups.
Uniqueness
(1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol is unique due to its chiral nature and the presence of both cyclopropylmethyl and amino groups. This combination of functional groups provides it with distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1S,2S)-2-(cyclopropylmethylamino)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-4-2-1-3-9(10)11-7-8-5-6-8/h8-12H,1-7H2/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQMFVJQBQVOHF-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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